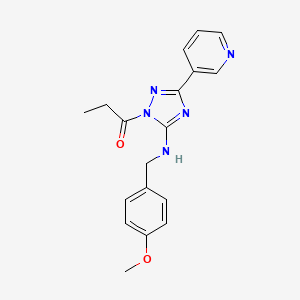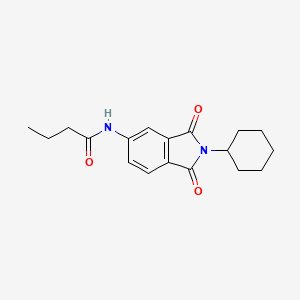![molecular formula C23H22BrN3 B5202178 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B5202178.png)
4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline is a chemical compound that has received significant attention from the scientific community in recent years. This compound, also known as BPN14770, has been found to have potential therapeutic applications in the treatment of various neurological disorders. In
作用机制
4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline is a selective phosphodiesterase 4D (PDE4D) allosteric inhibitor. PDE4D is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a critical role in synaptic plasticity and memory formation. By inhibiting PDE4D, 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline increases cAMP levels, which in turn enhances synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline can improve cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity in animal models. 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain.
实验室实验的优点和局限性
One advantage of using 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline in lab experiments is its high selectivity for PDE4D, which reduces the risk of off-target effects. However, 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline has a relatively short half-life, which can make it challenging to maintain consistent levels in animal models. Additionally, 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline has poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline. One area of interest is the development of more potent and selective PDE4D inhibitors based on the structure of 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline. Another area of interest is the investigation of the long-term effects of 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline on cognitive function and behavior in animal models. Finally, there is potential for clinical trials to test the efficacy of 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline in the treatment of neurological disorders in humans.
Conclusion:
In conclusion, 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline is a chemical compound that has shown potential therapeutic applications in the treatment of various neurological disorders. Its selective inhibition of PDE4D has been found to enhance cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity in animal models. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline that could lead to the development of new treatments for neurological disorders.
合成方法
The synthesis of 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline involves the reaction of 4-bromoaniline and piperidine with 2-(2-furyl)acetic acid. This reaction yields the intermediate compound 4-(4-bromophenyl)-2-(2-furyl)quinazoline, which is then reduced using hydrogen gas and a palladium catalyst to produce 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline.
科学研究应用
4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline has shown potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. Studies have shown that 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline can improve cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity in animal models.
属性
IUPAC Name |
4-(4-bromophenyl)-2-piperidin-1-yl-5,6-dihydrobenzo[h]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3/c24-18-11-8-17(9-12-18)21-20-13-10-16-6-2-3-7-19(16)22(20)26-23(25-21)27-14-4-1-5-15-27/h2-3,6-9,11-12H,1,4-5,10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNLKZWQJSSTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C3CCC4=CC=CC=C4C3=N2)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-piperidin-1-yl-5,6-dihydrobenzo[h]quinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5202131.png)
![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)

![7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5202142.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5202143.png)
![5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202156.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5202158.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B5202168.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide](/img/structure/B5202183.png)